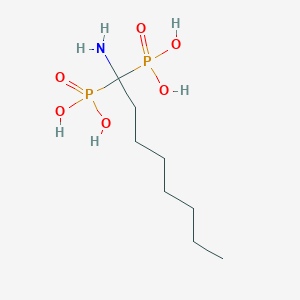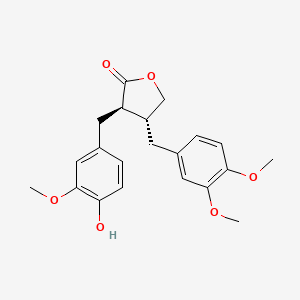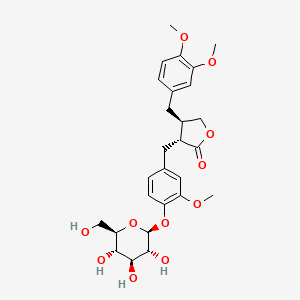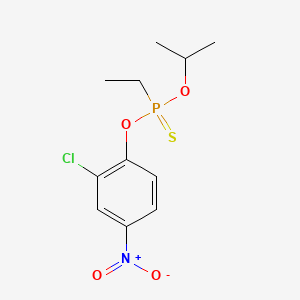
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AI 3-25755 is a biochemical.
Applications De Recherche Scientifique
Enzymatic Reactions and Metabolism
Research on organophosphorus insecticides, including compounds like O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate, has revealed insights into their enzymatic degradation and metabolism. Studies have shown that these compounds undergo metabolic processes involving enzymatic activation, oxidative pathways, and cleavage reactions in various species, including rats, rabbits, and houseflies (Nakatsugawa, Tolman, & Dahm, 1968). Further research into the detoxification mechanisms of similar organophosphates has led to the development of methods for measuring their degradation, providing insights into species-specific responses and toxicities (Neal & Dubois, 1965).
Supramolecular Systems and Reactivity
Investigations into supramolecular water systems based on new amphiphilic phosphacoumarins have included the study of compounds like O-(4-nitrophenyl) O-ethyl chloromethylphosphonate. These studies have explored the structural dependencies of supramolecular nanoparticles on counter-ion nature and concentration, which is relevant for understanding the reactivity of related organophosphorus compounds (Ryzhkina et al., 2010).
Synthesis and Chemical Reactions
Research into the synthesis and reactivity of related compounds, such as 2-(4-Nitrophenyl)ethyl methylenebis(phosphonate), provides a foundation for understanding the chemical behavior of O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate. These studies focus on reactions involving dehydration, hydrolysis, and the formation of novel derivatives, contributing to the broader understanding of organophosphorus chemistry (Lesiak et al., 1998).
Environmental Impact and Soil Microbiology
The impact of organophosphorus insecticides on soil microbial activities has been a subject of research, providing insights into the ecological consequences of using these compounds. Studies have shown varying effects on fungal and bacterial populations, ammonium production, and nitrification processes, highlighting the complex interactions between these insecticides and soil ecosystems (Tu, 1970).
Synthesis and Metabolism of Isotopically Labelled Compounds
The synthesis of isotopically labelled organophosphorus insecticides, such as O-aryl O-ethyl phenylphosphonothioates, for metabolic studies, reflects the significance of understanding the biotransformation and disposition of these compounds in biological systems. This research contributes to the knowledge of metabolism, excretion, and distribution of organophosphorus insecticides in various species (Yoshitake et al., 1980).
Propriétés
Numéro CAS |
328-04-1 |
|---|---|
Formule moléculaire |
C11H15ClNO4PS |
Poids moléculaire |
323.73 g/mol |
Nom IUPAC |
(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3 |
Clé InChI |
QINWTFKFPMRNJP-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
SMILES canonique |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
Apparence |
Solid powder |
Autres numéros CAS |
328-04-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-25755; AI-3-25755; AI3-25755 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)


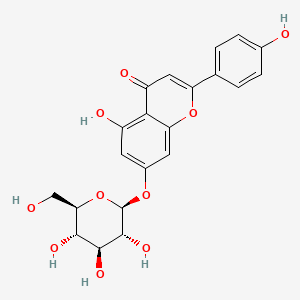

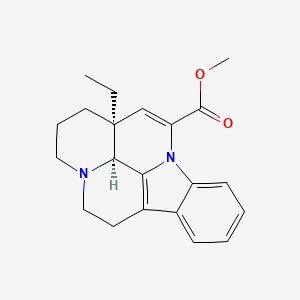
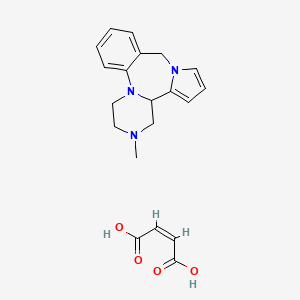

![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)
